4-(4-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}piperidin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile
Description
This compound features a quinoline core substituted with 6,7-dimethoxy groups and a 3-carbonitrile moiety. The quinoline is linked via a piperidine bridge to a 1,4-dioxa-8-azaspiro[4.5]decane carbonyl group. Its structural complexity suggests applications in medicinal chemistry, particularly in enzyme inhibition (e.g., aldehyde dehydrogenase 1A1, ALDH1A1) .
Properties
IUPAC Name |
4-[4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl]-6,7-dimethoxyquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5/c1-31-21-13-19-20(14-22(21)32-2)27-16-18(15-26)23(19)28-7-3-17(4-8-28)24(30)29-9-5-25(6-10-29)33-11-12-34-25/h13-14,16-17H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEZLXRZQOQHIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)N4CCC5(CC4)OCCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}piperidin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the spirocyclic intermediate: This involves the reaction of a piperidinone derivative with ethylene glycol under acidic conditions to form the 1,4-dioxa-8-azaspiro[4.5]decane ring system.
Coupling with quinoline derivative: The spirocyclic intermediate is then coupled with a quinoline derivative through a series of reactions involving nitrile formation and methoxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}piperidin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the nitrile group to an amine.
Substitution: The methoxy groups on the quinoline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while reduction can produce amines.
Scientific Research Applications
4-(4-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}piperidin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-(4-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}piperidin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline-Based Spirocyclic Derivatives
(a) (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)quinolin-3-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone
- Structure: Shares the 1,4-dioxa-8-azaspiro[4.5]decane and quinoline moieties but replaces the piperidine with a piperazine-cyclopropanecarbonyl group.
- Synthesis: Prepared via HATU-mediated coupling of 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-3-carboxylic acid with cyclopropyl(piperazin-1-yl)methanone (yield: 14.2%) .
- Key Differences: The cyclopropanecarbonyl group may enhance metabolic stability compared to the target compound’s dimethoxyquinoline.
(b) (6-Methoxy-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinolin-3-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone
- Synthesis: Similar to (a), but starting from 6-methoxy-substituted quinoline carboxylic acid .
- Biological Relevance : Methoxy groups can improve solubility and membrane permeability.
Pyridine- and Benzothiazole-Containing Spirocycles
(a) (6-Methylpyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone (CAS: 613660-31-4)
- Structure: Replaces quinoline with a 6-methylpyridine ring, reducing aromaticity and altering pharmacokinetics.
- Molecular Weight : 262.3 g/mol (vs. ~500 g/mol for the target compound) .
- Applications : Likely used as a building block for kinase inhibitors due to pyridine’s metal-coordinating ability.
(b) 8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-azaspiro[4.5]decane-6,10-diones
Structural and Pharmacokinetic Comparisons
*LogP estimated based on substituent contributions.
Biological Activity
Molecular Structure
The molecular formula of the compound is C₁₈H₃₁N₃O₄, with a molar mass of approximately 341.47 g/mol. The structure features a quinoline backbone with a piperidine moiety and a dioxaspiro compound, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 341.47 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in DMSO |
| Log P | Not available |
| Melting Point | Not available |
The compound has been studied for its interaction with various biological targets, particularly in the context of neuropharmacology and cancer treatment. Its ability to modulate sigma receptors has been identified as a key mechanism through which it exerts its effects.
Sigma Receptor Affinity
Research indicates that derivatives of 1,4-dioxa-8-azaspiro[4.5]decane exhibit significant affinity for sigma receptors. For instance, a study reported that certain derivatives had high binding affinities (K(i) values in the nanomolar range) for σ1 receptors while showing selectivity over σ2 receptors and other targets like the vesicular acetylcholine transporter .
Anticancer Activity
In vivo studies using mouse tumor xenograft models demonstrated that compounds related to 4-(4-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}piperidin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile exhibited significant tumor accumulation, suggesting potential as radiotracers for tumor imaging and therapeutic agents .
Neuroprotective Effects
The compound's interaction with sigma receptors also suggests neuroprotective properties. Studies have shown that sigma receptor ligands can influence neurogenic processes and may provide therapeutic benefits in neurodegenerative diseases .
Study 1: Sigma Receptor Ligands
A series of novel piperidine compounds were synthesized and evaluated for their sigma receptor activity. One compound showed an affinity of K(i) = 5.4 ± 0.4 nM for σ1 receptors, indicating strong potential for therapeutic applications in conditions where sigma receptor modulation is beneficial .
Study 2: Tumor Imaging
In a study involving small animal PET imaging, compounds derived from the parent structure were shown to accumulate significantly in human carcinoma and melanoma models. This suggests that these compounds could be developed into imaging agents or targeted therapies for cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
